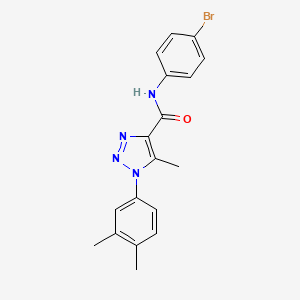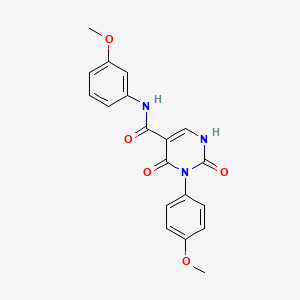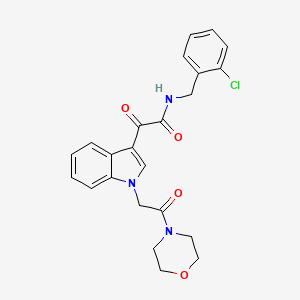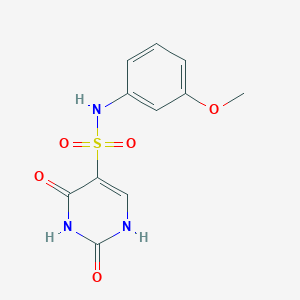![molecular formula C22H23NO2 B11296860 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide](/img/structure/B11296860.png)
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a furan ring substituted with a 3,4-dimethylphenyl group and a propanamide moiety attached to a 3-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-alkynylphenol, under acidic conditions.
Substitution with 3,4-dimethylphenyl group: The furan ring is then subjected to a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Formation of the propanamide moiety: The substituted furan is then reacted with 3-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
Uniqueness
The unique combination of the furan ring and the specific substitution pattern on the aromatic rings distinguishes 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide from its analogs. This structural uniqueness can result in different chemical reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-5-4-6-19(13-15)23-22(24)12-10-20-9-11-21(25-20)18-8-7-16(2)17(3)14-18/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,24) |
InChI Key |
SXPOPUFAAOQOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11296799.png)
![3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11296806.png)
![4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11296807.png)
![1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296810.png)

![5-bromo-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11296812.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11296819.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11296820.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11296830.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11296839.png)


![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11296851.png)

